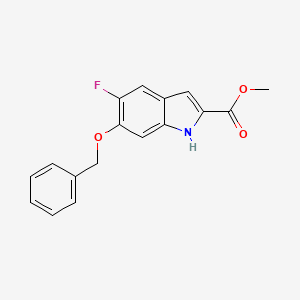

6-Benzyloxy-5-fluoro-1H-indole-2-carboxylic acid methyl ester

Vue d'ensemble

Description

6-Benzyloxy-5-fluoro-1H-indole-2-carboxylic acid methyl ester is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals. This particular compound features a benzyloxy group at the 6-position, a fluorine atom at the 5-position, and a carboxylic acid methyl ester group at the 2-position of the indole ring. These structural modifications confer unique chemical and biological properties to the compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyloxy-5-fluoro-1H-indole-2-carboxylic acid methyl ester typically involves several key steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Benzyloxy Group Installation: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group, such as a halide.

Esterification: The carboxylic acid group can be esterified using methanol and a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

6-Benzyloxy-5-fluoro-1H-indole-2-carboxylic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: The benzyloxy and fluorine groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophilic substitution can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Applications De Recherche Scientifique

6-Benzyloxy-5-fluoro-1H-indole-2-carboxylic acid methyl ester has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to natural indole derivatives.

Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 6-Benzyloxy-5-fluoro-1H-indole-2-carboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and fluorine groups can enhance binding affinity and selectivity for these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Fluoro-1H-indole-2-carboxylic acid methyl ester: Lacks the benzyloxy group, which may result in different biological activity.

6-Benzyloxy-1H-indole-2-carboxylic acid methyl ester: Lacks the fluorine atom, which can affect its chemical reactivity and biological properties.

5-Fluoro-1H-indole-2-carboxylic acid: Lacks both the benzyloxy group and the ester group, leading to different solubility and reactivity.

Uniqueness

The presence of both the benzyloxy and fluorine groups in 6-Benzyloxy-5-fluoro-1H-indole-2-carboxylic acid methyl ester makes it unique compared to other indole derivatives

Activité Biologique

6-Benzyloxy-5-fluoro-1H-indole-2-carboxylic acid methyl ester (CAS No. 872030-46-1) is a synthetic compound belonging to the indole family, characterized by its unique structural modifications that confer significant biological properties. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features:

- Indole Core : A bicyclic structure that is prevalent in many natural products.

- Benzyloxy Group : Enhances lipophilicity and may influence receptor interactions.

- Fluorine Atom : Introduces electronegativity, potentially affecting biological activity.

- Carboxylic Acid Methyl Ester Group : Imparts solubility and reactivity.

The molecular formula is , with a molecular weight of approximately 301.29 g/mol.

The mechanism of action for this compound involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes due to its structural similarity to natural substrates, impacting pathways involved in neurodegenerative diseases.

- Receptor Modulation : It can interact with various receptors, potentially altering signaling pathways associated with cellular responses.

Antineurodegenerative Effects

Research indicates that indole-based compounds, including this compound, exhibit potential in treating neurodegenerative disorders. Studies have shown that modifications to the indole core can enhance selectivity for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, which are critical in Alzheimer's disease treatment .

Antimicrobial Activity

Preliminary studies have evaluated the antimicrobial properties of this compound. In vitro tests demonstrated effectiveness against various bacterial strains, with notable inhibition zones observed against Staphylococcus aureus and Enterococcus faecium. The minimum biofilm inhibitory concentration (MBIC) values were recorded at 62.5 µg/mL for E. faecium, indicating significant antibiofilm activity .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Fluoro-1H-indole-2-carboxylic acid methyl ester | Lacks benzyloxy group | Reduced enzyme inhibition |

| 6-Benzyloxy-1H-indole-2-carboxylic acid methyl ester | Lacks fluorine atom | Different reactivity profile |

| 5-Fluoro-1H-indole-2-carboxylic acid | Lacks both benzyloxy and ester groups | Significantly different solubility |

The presence of both the benzyloxy and fluorine groups in this compound enhances its unique biological profile compared to other indole derivatives.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Neuroprotective Studies : A study highlighted the compound's ability to inhibit AChE with an IC50 value indicating significant efficacy compared to standard inhibitors .

- Antimicrobial Efficacy : Research demonstrated that the compound exhibited substantial antibacterial activity against strains like E. faecium, suggesting potential applications in treating infections .

- Molecular Docking Studies : Computational studies have provided insights into how the compound interacts at the molecular level with target proteins involved in neurodegenerative diseases, revealing strong binding affinities due to structural compatibility .

Propriétés

IUPAC Name |

methyl 5-fluoro-6-phenylmethoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FNO3/c1-21-17(20)15-8-12-7-13(18)16(9-14(12)19-15)22-10-11-5-3-2-4-6-11/h2-9,19H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSCPNTNIFNLGRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC(=C(C=C2N1)OCC3=CC=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.